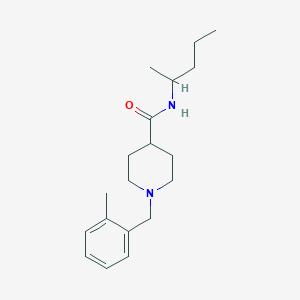![molecular formula C18H14ClN3O3S B6060643 2-chloro-N-{4-[(3-pyridinylamino)sulfonyl]phenyl}benzamide](/img/structure/B6060643.png)
2-chloro-N-{4-[(3-pyridinylamino)sulfonyl]phenyl}benzamide
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
2-chloro-N-{4-[(3-pyridinylamino)sulfonyl]phenyl}benzamide, also known as GSK-J4, is a potent and selective inhibitor of the histone demethylase JMJD3. JMJD3 is a member of the Jumonji domain-containing (JmjC) family of histone demethylases, which are enzymes that remove methyl groups from histones. GSK-J4 has been shown to have potential therapeutic applications in a variety of diseases, including cancer, inflammation, and autoimmune disorders.
作用機序
The mechanism of action of 2-chloro-N-{4-[(3-pyridinylamino)sulfonyl]phenyl}benzamide is based on its ability to inhibit the activity of the histone demethylase JMJD3. JMJD3 is involved in the regulation of gene expression, and its activity is often dysregulated in cancer, inflammation, and autoimmune disorders. By inhibiting JMJD3, this compound can alter the expression of genes involved in these diseases, leading to therapeutic effects.
Biochemical and Physiological Effects
The biochemical and physiological effects of this compound are complex and depend on the specific disease being studied. In cancer, this compound has been shown to induce cell cycle arrest and apoptosis in cancer cells, while also reducing the migration and invasion of these cells. In inflammation, this compound can reduce the production of pro-inflammatory cytokines, such as TNF-alpha and IL-6, in immune cells. In autoimmune disorders, this compound can reduce the severity of symptoms, such as inflammation and tissue damage.
実験室実験の利点と制限
One of the main advantages of 2-chloro-N-{4-[(3-pyridinylamino)sulfonyl]phenyl}benzamide is its selectivity for JMJD3, which reduces the risk of off-target effects. Additionally, this compound has been shown to be effective in preclinical models of several diseases, indicating its potential as a therapeutic agent. However, there are also limitations to the use of this compound in lab experiments. For example, the synthesis of this compound can be complex and time-consuming, which may limit its availability for researchers. Additionally, the effects of this compound may vary depending on the specific disease being studied, which can make it difficult to generalize its effects.
将来の方向性
There are several future directions for research on 2-chloro-N-{4-[(3-pyridinylamino)sulfonyl]phenyl}benzamide. One area of interest is the development of more potent and selective inhibitors of JMJD3, which could improve the therapeutic potential of this class of compounds. Additionally, further studies are needed to fully understand the mechanism of action of this compound and its effects on gene expression. Finally, clinical trials are needed to determine the safety and efficacy of this compound in humans, which could pave the way for its use as a therapeutic agent in the future.
合成法
The synthesis of 2-chloro-N-{4-[(3-pyridinylamino)sulfonyl]phenyl}benzamide involves several steps, including the reaction of 2-chlorobenzoyl chloride with 4-aminophenylsulfonamide to form 2-chloro-N-(4-sulfamoylphenyl)benzamide. This intermediate is then reacted with 3-aminopyridine to form the final product, this compound.
科学的研究の応用
2-chloro-N-{4-[(3-pyridinylamino)sulfonyl]phenyl}benzamide has been extensively studied in preclinical models of cancer, inflammation, and autoimmune disorders. In cancer, this compound has been shown to inhibit the growth of several types of cancer cells, including breast, lung, and prostate cancer cells. Inflammation is another area where this compound has shown promise, with studies demonstrating that it can reduce the production of pro-inflammatory cytokines in immune cells. In autoimmune disorders, this compound has been shown to reduce the severity of symptoms in animal models of multiple sclerosis and rheumatoid arthritis.
特性
IUPAC Name |
2-chloro-N-[4-(pyridin-3-ylsulfamoyl)phenyl]benzamide |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H14ClN3O3S/c19-17-6-2-1-5-16(17)18(23)21-13-7-9-15(10-8-13)26(24,25)22-14-4-3-11-20-12-14/h1-12,22H,(H,21,23) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JOUCZTPXNWOLAO-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C(=C1)C(=O)NC2=CC=C(C=C2)S(=O)(=O)NC3=CN=CC=C3)Cl |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H14ClN3O3S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
387.8 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


![1-(2-methoxyethyl)-N-[2-(methylthio)ethyl]-6-oxo-3-piperidinecarboxamide](/img/structure/B6060572.png)
![2-[(4-amino-6-oxo-1,6-dihydro-2-pyrimidinyl)thio]-N-1-naphthylbutanamide](/img/structure/B6060580.png)
![N-{3-[(anilinocarbonyl)amino]-2-methylphenyl}cyclopropanecarboxamide](/img/structure/B6060583.png)
![ethyl 4-{1-[(1-methyl-3-phenyl-1H-pyrazol-4-yl)methyl]-3-piperidinyl}-1-piperazinecarboxylate](/img/structure/B6060593.png)
![2-[(3-hydroxyphenyl)imino]-5-(3-phenyl-2-propen-1-ylidene)-1,3-thiazolidin-4-one](/img/structure/B6060602.png)

![2-[4-(4-chlorophenyl)-1,3-thiazol-2-yl]-5-phenyl-2,4-pentadienenitrile](/img/structure/B6060621.png)
![N-(3,4-dimethylphenyl)-3-[(2-methoxybenzoyl)amino]-4,6-dimethylthieno[2,3-b]pyridine-2-carboxamide](/img/structure/B6060629.png)

![ethyl 1-[(3-isopropyl-5-isoxazolyl)carbonyl]-3-(2-methylbenzyl)-3-piperidinecarboxylate](/img/structure/B6060639.png)
![2-{[(5-amino-1H-tetrazol-1-yl)imino]methyl}-4,6-diiodophenol](/img/structure/B6060650.png)
![2-(3,4-difluorobenzoyl)-7-(2,3-difluorobenzyl)-2,7-diazaspiro[4.5]decane](/img/structure/B6060659.png)
![2-{[4-(2-fluoro-4-methoxybenzyl)-3-(2-hydroxyethyl)-1-piperazinyl]methyl}phenol](/img/structure/B6060667.png)